molecular formula C17H13NO4S B5708916 2-[(1-naphthylsulfonyl)amino]benzoic acid

2-[(1-naphthylsulfonyl)amino]benzoic acid

Cat. No. B5708916
M. Wt: 327.4 g/mol
InChI Key: ICIVQQOSHWPWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-naphthylsulfonyl)amino]benzoic acid, commonly known as N-(1-naphthyl)sulfanilic acid (NSA), is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. NSA has been used in various fields such as biochemistry, pharmaceuticals, and environmental science.

Mechanism of Action

2-[(1-naphthylsulfonyl)amino]benzoic acid inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This prevents the hydration of carbon dioxide, which is necessary for the regulation of pH in the body. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been shown to bind to proteins and disrupt protein-protein interactions. This can lead to changes in protein function and cellular signaling.
Biochemical and Physiological Effects:
2-[(1-naphthylsulfonyl)amino]benzoic acid has been shown to have anti-inflammatory and antioxidant properties. It has been used as a treatment for rheumatoid arthritis and other inflammatory conditions. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2-[(1-naphthylsulfonyl)amino]benzoic acid is a relatively inexpensive and easy-to-use reagent in laboratory experiments. It has a long shelf life and is stable under a wide range of conditions. However, 2-[(1-naphthylsulfonyl)amino]benzoic acid has limited solubility in organic solvents and can be difficult to dissolve in some aqueous solutions. It also has a relatively low molar absorptivity, which can limit its use as a spectrophotometric reagent.

Future Directions

There are many potential future directions for research on 2-[(1-naphthylsulfonyl)amino]benzoic acid. One area of interest is the development of 2-[(1-naphthylsulfonyl)amino]benzoic acid-based fluorescent probes for the detection of protein-protein interactions. Another area of interest is the use of 2-[(1-naphthylsulfonyl)amino]benzoic acid as a treatment for neurodegenerative diseases. Further research is also needed to explore the potential use of 2-[(1-naphthylsulfonyl)amino]benzoic acid in environmental science, particularly in the detection of nitrite in water and food samples.
Conclusion:
In conclusion, N-(1-naphthyl)sulfanilic acid is a versatile and widely used chemical compound in scientific research. Its synthesis method is relatively simple, and it has been used in various fields such as biochemistry, pharmaceuticals, and environmental science. 2-[(1-naphthylsulfonyl)amino]benzoic acid has anti-inflammatory and antioxidant properties, and has been studied as a potential treatment for neurodegenerative diseases. While 2-[(1-naphthylsulfonyl)amino]benzoic acid has advantages and limitations for lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

2-[(1-naphthylsulfonyl)amino]benzoic acid can be synthesized by reacting 1-naphthylamine with sulfuric acid to form 1-naphthylsulfonic acid. The resulting compound is then reacted with sodium nitrite to form diazonium salt. The diazonium salt is then reacted with sulfanilic acid to form 2-[(1-naphthylsulfonyl)amino]benzoic acid. The overall reaction can be represented as:
1-naphthylamine + sulfuric acid → 1-naphthylsulfonic acid
1-naphthylsulfonic acid + sodium nitrite → diazonium salt
diazonium salt + sulfanilic acid → 2-[(1-naphthylsulfonyl)amino]benzoic acid

Scientific Research Applications

2-[(1-naphthylsulfonyl)amino]benzoic acid has been used in various scientific research applications. It has been used as a pH indicator in analytical chemistry. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been used as a reagent to detect the presence of nitrite in water and food samples. In biochemistry, 2-[(1-naphthylsulfonyl)amino]benzoic acid has been used as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. 2-[(1-naphthylsulfonyl)amino]benzoic acid has also been used as a fluorescent probe to detect protein-protein interactions.

properties

IUPAC Name

2-(naphthalen-1-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)14-9-3-4-10-15(14)18-23(21,22)16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVQQOSHWPWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalene-1-sulfonylamino)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.